molecular formula C8H11Cl2N5 B109686 1-(3-Chlorophenyl)biguanide hydrochloride CAS No. 2113-05-5

1-(3-Chlorophenyl)biguanide hydrochloride

Cat. No. B109686
CAS RN: 2113-05-5
M. Wt: 248.11 g/mol
InChI Key: FOWAIJYHRWFTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)biguanide hydrochloride, also known as m-CPBG, is an agonist of the serotonin (5-HT) receptor subtype 5-HT3 . It selectively binds 5-HT3 over 5-HT1A and 5-HT2 receptors . It also binds to high and low affinity sites on the dopamine transporter (DAT) . m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . It induces bradycardia, an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats .


Molecular Structure Analysis

The crystal structure of 1-(3-Chlorophenyl)biguanide hydrochloride has been determined using single-crystal X-ray diffraction . The monoclinic unit cell contains two crystallographically independent molecules, A and B . The Cl(1) and Cl(4) ions are coordinated to 5 and 6 N atoms, respectively .


Chemical Reactions Analysis

1-(3-Chlorophenyl)biguanide hydrochloride may undergo hazardous reactions when exposed to moist air or water . It may also react with strong oxidizing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride .


Physical And Chemical Properties Analysis

1-(3-Chlorophenyl)biguanide hydrochloride is a white solid . It is soluble in water . Its molecular formula is C8H11Cl2N5 and its molecular weight is 248.11 g/mol .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride was analyzed using three-dimensional X-ray diffraction measurements. This provided detailed insights into the molecular structure, with the organic cation being roughly U-shaped and the chloride anion coordinated to six nitrogen atoms. This study contributes to understanding the structural aspects of such compounds (Brown, 1967).

Interaction with 5-HT3 Receptors

Several studies have examined 1-(m-Chlorophenyl)-biguanide (mCPBG), highlighting its role as a high-affinity 5-HT3 receptor agonist. mCPBG was found to depolarize the rat vagus nerve, and its effects were compared with other 5-HT3 receptor agonists in various models. This research contributes to our understanding of how such compounds interact with serotonin receptors, suggesting potential therapeutic applications (Kilpatrick et al., 1990); (Campbell et al., 1995).

Spectroscopy Characterization

Characterization of monoprotonated biguanides, including compounds similar to 1-(3-Chlorophenyl)biguanide hydrochloride, was performed using 15N NMR spectroscopy. This study enhanced the understanding of the structural properties of these compounds in solution (Clement & Girreser, 1999).

Potential in Epilepsy Research

The action of the 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide was assessed in the rat kindling model of epilepsy, suggesting an excitatory role of 5-HT3 receptors in this model. This indicates potential research applications in understanding and potentially treating epilepsy (Wada et al., 1997).

Binding Studies

Studies on the interaction of chlorhexidine, a compound structurally related to 1-(3-Chlorophenyl)biguanide, with cellulose have been conducted. These investigations provide insights into the molecular recognition and binding mechanisms of similar compounds (Blackburn et al., 2007).

Biguanides in Therapeutics

A comprehensive review of biguanides, including derivatives like 1-(3-Chlorophenyl)biguanide, discussed their various therapeutic applications. This review covered antimalarial, antidiabetic, antiviral, and other biological activities, highlighting the versatility of this class of compounds (Kathuria et al., 2021).

Environmental Applications

Research on biguanide-functionalized hydroxyapatite-encapsulated-γ-Fe2O3 nanoparticles demonstrated their use in biodiesel production. This indicates the potential environmental applications of biguanides and related compounds (Xie et al., 2017).

Mutagenic Research

Studies on the mutagenic effects of compounds structurally related to 1-(3-Chlorophenyl)biguanide contribute to understanding chemical mutagenesis and its mechanisms (Ackermann-Schmidt et al., 1982); (Suessmuth et al., 1979).

Safety And Hazards

1-(3-Chlorophenyl)biguanide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It does not contain any substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

properties

IUPAC Name

2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWAIJYHRWFTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Chlorophenyl)biguanide hydrochloride

CAS RN

2113-05-5
Record name Imidodicarbonimidic diamide, N-(3-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2113-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2113-05-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chlorophenyl)-biguanide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3-Chlorophenyl)biguanide hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUM9PU5NEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)biguanide hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)biguanide hydrochloride
Reactant of Route 3
1-(3-Chlorophenyl)biguanide hydrochloride
Reactant of Route 4
1-(3-Chlorophenyl)biguanide hydrochloride
Reactant of Route 5
1-(3-Chlorophenyl)biguanide hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorophenyl)biguanide hydrochloride

Citations

For This Compound
61
Citations
K Tominaga, T Kido, M Ochi, C Sadakane… - Evidence-Based …, 2011 - hindawi.com
The traditional Japanese medicine rikkunshito ameliorates the nitric oxide-associated delay in gastric emptying. Whether rikkunshito affects gastric motility associated with 5-…
Number of citations: 96 www.hindawi.com
W Zuo, Y Zhang, G Xie, D Gregor, A Bekker, JH Ye - Neuropharmacology, 2016 - Elsevier
There is growing interest on the role of the lateral habenula (LHb) in depression, because it closely and bilaterally connects with the serotoninergic raphe nuclei. The LHb sends …
Number of citations: 37 www.sciencedirect.com
E Kondaurova, V Naumenko - Acta Neurobiologiae Experimentalis, 2009 - infona.pl
The selective agonist of 5-HT3 receptors 1-(3-Chlorophenyl)biguanide hydrochloride (m-CPBG) administered intraventricularly (40, 80 or 160 nmol) produced distinct hypothermic …
Number of citations: 3 www.infona.pl
VS Naumenko, EM Kondaurova, NK Popova - Neuroscience letters, 2009 - Elsevier
The selective agonist of serotonin 5-HT 3 receptor 1-(3-chlorophenyl)biguanide hydrochloride (m-CPBG) administered intracerebroventricularly (40, 80 or 160nmol) produced long-…
Number of citations: 38 www.sciencedirect.com
IP Voronova, VS Naumenko, GM Khramova… - Neuroscience …, 2011 - Elsevier
Activation of central 5-HT 3 receptors by the selective agonist m-CPBG (1-(3-chlorophenyl)biguanide hydrochloride, 40nM icv) produced stronger hypothermic effect in mice than …
Number of citations: 18 www.sciencedirect.com
EM Kondaurova, VS Naumenko, NK Popova - Neuroscience Letters, 2012 - Elsevier
Among serotonin (5-HT) receptors, the 5-HT 3 receptor is the only ligand-gated ion-channel. Little is known about the interaction between the 5-HT 3 receptor and other 5-HT receptors …
Number of citations: 21 www.sciencedirect.com
Q Perrenoud, J Rossier, I Férézou, H Geoffroy… - Frontiers in neural …, 2012 - frontiersin.org
GABAergic interneurons are local integrators of cortical activity that have been reported to be involved in the control of cerebral blood flow (CBF) through their ability to produce …
Number of citations: 44 www.frontiersin.org
LN Zhang, SW Su, F Guo, HC Guo… - BMC …, 2012 - bmcneurosci.biomedcentral.com
The aim of this study was to investigate whether serotonin (5-hydroxytryptamine, 5-HT) can modulate Na+/K+ pump in rat hippocampal CA1 pyramidal neurons. 5-HT (0.1, 1 mM) …
Number of citations: 16 bmcneurosci.biomedcentral.com
FY Liu, GG Xing, XX Qu, IS Xu, JS Han, Y Wan - Journal of Pharmacology …, 2007 - ASPET
5-Hydroxytryptamine (5-HT; serotonin) plays an important role in the descending control of nociception. 5-HT and its receptors have been extensively studied in the modulation of …
Number of citations: 76 jpet.aspetjournals.org
SA Ali, S Salim, T Sahni, J Peter… - British journal of …, 2012 - Wiley Online Library
BACKGROUND AND PURPOSE Biochemical identification of 5‐HT has revealed similar projection patterns across vertebrates. In CNS, 5‐HT regulates major physiological functions …
Number of citations: 12 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.